Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt
Overview
Description
Phenol, 4,4’-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, monosodium salt), also known as Bromophenol Blue, is an industrial chemical . It is mainly used as an analytical reagent in laboratories .
Molecular Structure Analysis
The molecular formula of this compound is C21H18O5S.Na and it has a molecular weight of 405.43 g/mol .Physical And Chemical Properties Analysis
This compound appears as a dark green powder or solid. It has a density of 0.954 g/mL at 20ºC and a melting point of over 300°C. It is soluble in water and ethanol .Scientific Research Applications
Molecular Biology: Electrophoresis Tracking Dye
In molecular biology, MFCD00013793 serves as a tracking dye for protein or nucleic acid electrophoresis in polyacrylamide or agarose gels . It allows scientists to monitor the progress of molecules as they move through the gel under an electric field, which is vital for separating and analyzing biomolecules.
Environmental Science: Ecotoxicological Studies
The compound is used in ecotoxicological studies to assess the environmental impact of chemical substances. It helps in understanding the persistence, bioaccumulation, and potential ecological harm of various chemicals .
Laboratory Reagent: Analytical Reagent
MFCD00013793: is employed as an analytical reagent in laboratories, particularly for its color-changing properties when exposed to different substances or conditions. This makes it a valuable tool for qualitative analysis and chemical identification .
Biochemistry: Acid-Base Indicator
In biochemistry, this compound is utilized as an acid-base indicator . Its color transition interval is suitable for detecting changes in the hydrogen ion concentration, which is important in many enzymatic reactions and metabolic processes .
Biotechnology: Gel Electrophoresis Color Marker
As a gel electrophoresis color marker , MFCD00013793 helps in estimating the migration pattern of biomolecules during electrophoresis. It provides a visual aid to determine the relative size and charge of DNA, RNA, and proteins .
Research and Development: Custom Synthesis
This compound is also significant in research and development, especially in custom synthesis where it may be used as a precursor or an intermediate in the synthesis of more complex molecules for various applications .
Regulatory Compliance: Substance Tracking
Regulatory agencies use MFCD00013793 for tracking substances under various environmental and health regulations. It is listed in databases to monitor its use, handling, and disposal in compliance with safety standards .
Safety and Hazards
Safety measures should be taken when handling this compound. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
sodium;2-[(3,5-dibromo-4-hydroxyphenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Br4O5S.Na/c20-12-5-9(6-13(21)18(12)24)17(10-7-14(22)19(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28;/h1-8,24H,(H,26,27,28);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWKDJMRHSLWRFI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)O)Br)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H9Br4NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5069596 | |
Record name | Bromophenol blue sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5069596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
691.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62625-28-9 | |
Record name | Phenol, 4,4'-(2,2-dioxido-3H-1,2-benzoxathiol-3-ylidene)bis(2,6-dibromo-, sodium salt (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062625289 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromophenol blue sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5069596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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